molecular formula C6H4I2N2O2 B146649 2,6-Diiodo-4-nitroaniline CAS No. 5398-27-6

2,6-Diiodo-4-nitroaniline

Cat. No.: B146649
CAS No.: 5398-27-6
M. Wt: 389.92 g/mol
InChI Key: YPVYMWQYENWFAT-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-nitroaniline is an organic compound with the molecular formula C₆H₄I₂N₂O₂. It is characterized by the presence of two iodine atoms and a nitro group attached to an aniline ring. This compound is known for its distinctive yellow-green appearance and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diiodo-4-nitroaniline can be synthesized through a multi-step process involving the iodination of 4-nitroaniline. The typical synthetic route includes the following steps:

    Nitration: 4-nitroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Iodination: The nitrated product is then subjected to iodination using iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diiodo-4-nitroaniline undergoes various chemical reactions, including:

Major Products Formed:

Scientific Research Applications

2,6-Diiodo-4-nitroaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-diiodo-4-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The presence of iodine atoms and the nitro group in the compound allows it to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The compound can also undergo redox reactions, affecting cellular redox balance and leading to oxidative stress in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct reactivity and properties to the compound. The larger size and higher reactivity of iodine compared to other halogens make this compound particularly useful in specific chemical reactions and applications .

Properties

IUPAC Name

2,6-diiodo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVYMWQYENWFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202284
Record name 2,6-Diiodo-4-nitroaniline
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Molecular Weight

389.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-27-6
Record name 2,6-Diiodo-4-nitrobenzenamine
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Record name 2,6-Diiodo-4-nitroaniline
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Record name 5398-27-6
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Record name 2,6-Diiodo-4-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2,6-diiodo-4-nitroaniline?

A1: this compound is an aromatic amine derivative. Its molecular formula is C6H4I2N2O2, and its molecular weight is 405.90 g/mol.

Q2: How is this compound synthesized and used in materials science?

A: this compound can be synthesized from 4-nitroaniline using various iodination procedures []. This compound serves as a valuable precursor in synthesizing poly(arylene-ethynylene)s. Researchers achieved this by reacting 1,1´-bis(ethynyldimethylsilyl)ferrocene with various aromatic dihalides, including this compound, in the presence of a catalyst []. These resulting polymers, characterized using techniques like NMR, hold potential in materials science applications.

Q3: How does the presence of this compound in a solvent system impact chemical reactions?

A: Research shows that this compound's spectral properties are sensitive to solvent polarity []. In a study using lithium perchlorate-diethyl ether (LPDE) solutions, this compound exhibited a red shift in its UV-visible spectrum depending on the salt concentration, indicating changes in the solvent environment's polarity []. This sensitivity makes it a potential probe for studying and understanding the impact of solvent environments on chemical reactions.

Q4: Can this compound be used to create dyes?

A: Yes, this compound is a valuable building block for synthesizing dyes, specifically for synthetic polymer fibers []. Researchers synthesized a series of red to blue disperse dyes by diazotizing this compound and subsequently coupling it with various aniline and naphthylamine derivatives []. This demonstrates the versatility of this compound in creating dyes with a range of colours for specific applications.

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